1-(Diethoxymethyl)imidazole

Vue d'ensemble

Description

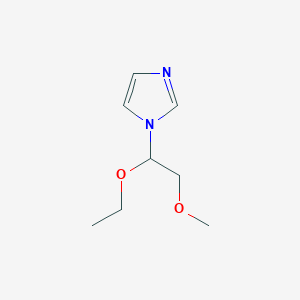

1-(Diethoxymethyl)imidazole is a chemical compound with the molecular formula C8H14N2O2. It is an orthoamide-protected imidazole, which means it has an orthoamide group attached to the imidazole ring. This compound is known for its selective reactivity at the 2-position of the imidazole ring, making it a valuable intermediate in organic synthesis .

Méthodes De Préparation

1-(Diethoxymethyl)imidazole can be synthesized through various methods. One common approach involves the isoprene-mediated lithiation of this compound, leading to the formation of a 2-lithio intermediate. This intermediate can then react with different electrophiles to produce 2-functionalized imidazoles . The reaction conditions typically involve the use of a strong base, such as n-butyllithium, and an appropriate solvent, such as tetrahydrofuran (THF).

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

Synthesis Applications

Intermediate in Organic Synthesis

- 1-(Diethoxymethyl)imidazole is commonly used as an intermediate in organic synthesis. It facilitates the creation of various imidazole derivatives through reactions such as lithiation and functionalization .

- It has been utilized in the synthesis of complex molecules, showcasing its role as a building block in medicinal chemistry.

Table 1: Synthetic Applications of this compound

Biological Applications

Pharmaceutical Development

- Research indicates that derivatives of imidazole, including this compound, exhibit significant biological activity, making them candidates for drug development .

- Its derivatives have been studied for their potential anti-cancer properties and ability to inhibit certain enzymes involved in disease processes.

Case Study: Anti-Cancer Activity

- A study demonstrated that specific imidazole derivatives showed cytotoxic effects on cancer cell lines, suggesting that this compound could be modified to enhance its therapeutic efficacy .

Material Science Applications

Catalysis

- The compound has been explored as a catalyst in various chemical reactions due to its ability to stabilize reactive intermediates .

- Its unique structure allows it to participate in catalytic cycles that are essential for synthesizing fine chemicals.

Table 2: Material Science Applications

| Application Type | Description |

|---|---|

| Catalysis | Used in catalytic processes to enhance reaction rates and selectivity. |

| Polymerization | Investigated for its potential use in polymer synthesis due to its reactivity. |

Environmental Chemistry

Green Chemistry Initiatives

Mécanisme D'action

The mechanism of action of 1-(Diethoxymethyl)imidazole involves its selective reactivity at the 2-position of the imidazole ring. This reactivity is facilitated by the orthoamide protection, which stabilizes the intermediate formed during lithiation . The compound can then interact with various electrophiles to form functionalized imidazoles, which can have diverse biological and chemical activities.

Comparaison Avec Des Composés Similaires

1-(Diethoxymethyl)imidazole can be compared with other imidazole derivatives, such as:

- 1-(2-Hydroxyethyl)imidazole

- 1-Methylimidazole

- 4-(5)-(Hydroxymethyl)imidazole

- 1-(3-Aminopropyl)imidazole

These compounds share the imidazole core structure but differ in their substituents, leading to variations in their chemical reactivity and applications. The unique orthoamide protection in this compound provides selective reactivity at the 2-position, distinguishing it from other imidazole derivatives .

Activité Biologique

1-(Diethoxymethyl)imidazole is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biochemical properties, cellular effects, molecular mechanisms, and relevant case studies.

This compound serves as a precursor in the synthesis of various biologically active compounds. Its structure allows it to participate in diverse biochemical reactions, influencing enzyme activity and cellular metabolism. The compound's interactions with proteins and other biomolecules are crucial for its biological effects.

Cellular Effects

Research indicates that this compound affects several cellular processes:

- Cell Signaling : It modulates signaling pathways that can lead to changes in gene expression.

- Metabolic Activity : The compound has been shown to influence metabolic pathways, particularly those involved in the biosynthesis of amino acids and nucleotides.

- Pharmacological Properties : It exhibits potential anti-inflammatory, antimicrobial, and anticancer activities.

Molecular Mechanisms

The molecular mechanisms underlying the biological activity of this compound are multifaceted:

- Enzyme Interaction : The compound can inhibit or activate specific enzymes, impacting cellular functions.

- Stability and Degradation : Studies have shown that the stability of this compound under various conditions affects its long-term efficacy. Degradation products may exhibit different biological activities, which necessitates careful consideration in experimental designs.

Dosage Effects in Animal Models

Research involving animal models has revealed that the effects of this compound vary with dosage:

- Low Doses : Exhibited beneficial effects such as reduced inflammation and antimicrobial activity.

- High Doses : Potential toxicity and adverse effects were noted, highlighting the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in critical metabolic pathways. It interacts with various enzymes and cofactors, playing a role in one-carbon metabolism essential for synthesizing vital biomolecules.

Transport and Distribution

The transport and distribution of this compound within biological systems are mediated by specific transporters. Its localization within cells influences its biological activity.

Subcellular Localization

The compound exhibits specific subcellular localization, which is crucial for its function. Targeting signals guide the compound to particular organelles where it can exert its effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- A study demonstrated its potential as an anti-inflammatory agent in a collagen-induced arthritis model in rats, showing significant reduction in inflammatory markers .

- Another investigation explored its antimicrobial properties against various pathogens, suggesting its applicability in treating infections .

Data Summary Table

Propriétés

IUPAC Name |

1-(diethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O2/c1-3-11-8(12-4-2)10-6-5-9-7-10/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNQBAGFIYBBAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(N1C=CN=C1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61278-81-7 | |

| Record name | 61278-81-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main application of 1-(Diethoxymethyl)imidazole in organic synthesis?

A1: The research highlights the use of this compound as a protecting group for the imidazole nitrogen. [] This allows for selective reactions at the 2-position of the imidazole ring. The protecting group can be easily introduced by reacting imidazole with triethyl orthoformate and subsequently removed. [] This methodology provides a convenient route to synthesize various 2-substituted imidazole derivatives, which are important building blocks in organic synthesis and medicinal chemistry. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.